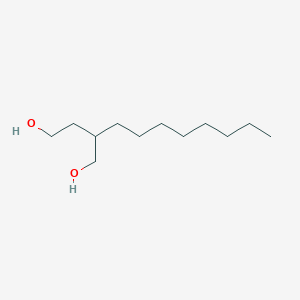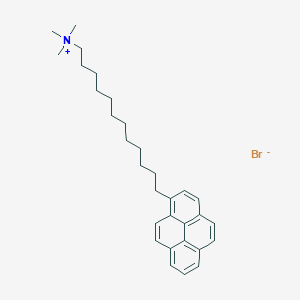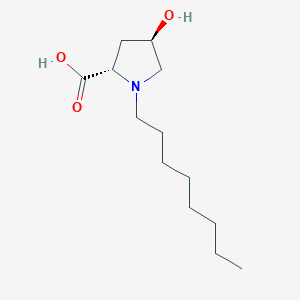
2-Octylbutane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Octylbutane-1,4-diol is an organic compound with the molecular formula C12H26O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, which are located at the first and fourth positions of the butane chain. This compound is characterized by its octyl group attached to the second carbon of the butane chain, making it a unique structure among diols.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylbutane-1,4-diol can be achieved through several methods. One common approach involves the selective hydrogenation of 2-octylbutyne-1,4-diol using a palladium catalyst. The reaction typically occurs under mild conditions, such as a temperature of 50°C and a hydrogen pressure of 2 MPa, to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2-octylbutyne-1,4-diol. This process is carried out in a continuous stirred-tank reactor (CSTR) using a palladium catalyst supported on carbon. The reaction conditions are optimized to maximize the yield and purity of the desired diol.
化学反应分析
Types of Reactions
2-Octylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The diol can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of 2-octylbutane-1,4-dione.
Reduction: Formation of 2-octylbutane.
Substitution: Formation of 2-octylbutane-1,4-dichloride or 2-octylbutane-1,4-dibromide.
科学研究应用
2-Octylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用机制
The mechanism by which 2-Octylbutane-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the octyl group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments.
相似化合物的比较
Similar Compounds
1,4-Butanediol: A simpler diol with a shorter carbon chain.
2-Butyne-1,4-diol: An alkyne diol with a triple bond.
2-Octylbutyne-1,4-diol: The precursor to 2-Octylbutane-1,4-diol.
Uniqueness
This compound is unique due to its specific structure, which combines a long hydrophobic octyl chain with two hydroxyl groups. This combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
91635-50-6 |
|---|---|
分子式 |
C12H26O2 |
分子量 |
202.33 g/mol |
IUPAC 名称 |
2-octylbutane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-12(11-14)9-10-13/h12-14H,2-11H2,1H3 |
InChI 键 |
TYBKGVWQUWPGQF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)
![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)


![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)


![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
